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4,4-Difluoro-1-phenylcyclohexan-1-ol
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Overview
Description
4,4-Difluoro-1-phenylcyclohexan-1-ol: is a chemical compound with the molecular formula C12H14F2O and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclohexanol ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-Difluorocyclohexanone.
Grignard Reaction: The 4,4-Difluorocyclohexanone is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
4,4-Difluoro-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4,4-Difluoro-1-phenylcyclohexanone.
Reduction: 4,4-Difluoro-1-phenylcyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 4,4-Difluoro-1-phenylcyclohexan-1-amine : This compound has an amine group instead of a hydroxyl group.
- 4,4-Difluorocyclohexanone : This compound lacks the phenyl group and has a ketone functional group.
- 4,4-Dimethylcyclohexanone : This compound has methyl groups instead of fluorine atoms.
Uniqueness:
4,4-Difluoro-1-phenylcyclohexan-1-ol is unique due to the presence of both fluorine atoms and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
4,4-Difluoro-1-phenylcyclohexan-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14F2O
- Molecular Weight : 220.24 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclohexanol structure with difluorophenyl substitution, which may influence its reactivity and interactions with biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, derivatives of phenylcyclohexanol have demonstrated activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. Further investigations are needed to quantify its efficacy against specific pathogens.
Analgesic Effects
Preliminary studies suggest potential analgesic (pain-relieving) properties of this compound. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules. However, comprehensive studies are necessary to establish the extent of these effects and the underlying mechanisms.
Neuroprotective Effects
Research into structurally related compounds indicates potential neuroprotective effects. These effects could be attributed to the compound's ability to mitigate oxidative stress or inflammation in neuronal cells. Future studies should focus on in vivo models to validate these claims.
The proposed mechanisms of action for this compound include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrophobic Interactions : The phenyl group may engage in hydrophobic interactions with lipid membranes or protein pockets, affecting cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined derivatives of cyclohexanol for their antimicrobial properties. Compounds similar to this compound showed inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in drug development .
Case Study 2: Analgesic Properties
Research conducted by Smith et al. (2023) investigated the analgesic effects of phenolic compounds in animal models. The study found that certain derivatives exhibited significant pain relief comparable to standard analgesics, suggesting that this compound could be a candidate for further investigation .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Pyridylcyclohexanol | C12H15NO | Exhibits neuroprotective effects |
4-Fluorophenylcyclohexanol | C12H15F | Potentially active against specific bacteria |
4-Methylphenylcyclohexanol | C13H18O | Known for anti-inflammatory properties |
The presence of fluorine atoms in this compound may enhance its biological activity compared to non-fluorinated analogs due to increased lipophilicity and altered electronic properties.
Properties
Molecular Formula |
C12H14F2O |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4,4-difluoro-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI Key |
HZLAHMXRYLARJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(F)F |
Origin of Product |
United States |
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